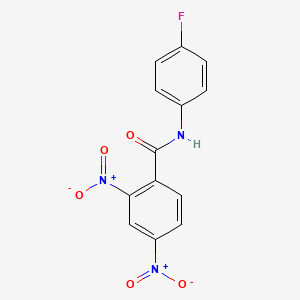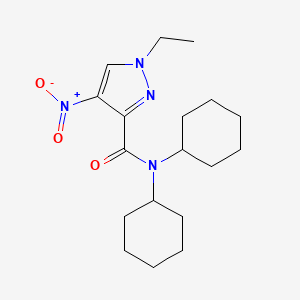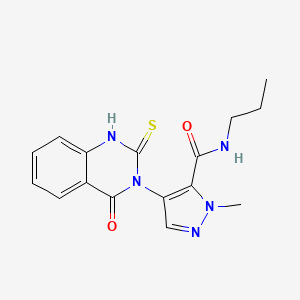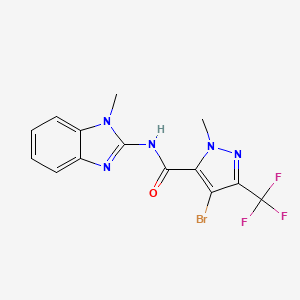
N-(1-Adamantylmethyl)-3-(4-iodo-5-methyl-1H-pyrazol-1-YL)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Adamantylmethyl)-3-(4-iodo-5-methyl-1H-pyrazol-1-YL)propanamide is a synthetic organic compound that features a unique combination of adamantyl, pyrazolyl, and propanamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Adamantylmethyl)-3-(4-iodo-5-methyl-1H-pyrazol-1-YL)propanamide typically involves multiple steps:
Formation of the Adamantylmethyl Group: This step involves the alkylation of adamantane with a suitable alkylating agent to introduce the adamantylmethyl group.
Synthesis of the Pyrazolyl Group: The pyrazolyl group can be synthesized through the reaction of hydrazine with a β-diketone, followed by iodination to introduce the iodine atom.
Coupling Reaction: The final step involves coupling the adamantylmethyl group with the pyrazolyl group through a propanamide linker. This can be achieved using standard amide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1-Adamantylmethyl)-3-(4-iodo-5-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The iodine atom in the pyrazolyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: May serve as a lead compound for the development of new pharmaceuticals.
Industry: Could be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-Adamantylmethyl)-3-(4-iodo-5-methyl-1H-pyrazol-1-YL)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantylmethyl)-3-(4-chloro-5-methyl-1H-pyrazol-1-YL)propanamide: Similar structure but with a chlorine atom instead of iodine.
N-(1-Adamantylmethyl)-3-(4-bromo-5-methyl-1H-pyrazol-1-YL)propanamide: Similar structure but with a bromine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(1-Adamantylmethyl)-3-(4-iodo-5-methyl-1H-pyrazol-1-YL)propanamide may confer unique reactivity and properties compared to its chloro and bromo analogs
Properties
Molecular Formula |
C18H26IN3O |
|---|---|
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-3-(4-iodo-5-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C18H26IN3O/c1-12-16(19)10-21-22(12)3-2-17(23)20-11-18-7-13-4-14(8-18)6-15(5-13)9-18/h10,13-15H,2-9,11H2,1H3,(H,20,23) |
InChI Key |
QGZRYFDFWMJCEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NCC23CC4CC(C2)CC(C4)C3)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(3,5-Dichlorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B10959899.png)
![(5-cyclopropyl-1H-pyrazol-3-yl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10959910.png)
![4(5H)-Thiazolone, 5-[(1-ethyl-1H-pyrazol-4-yl)methylidene]-2-(4-morpholinyl)-](/img/structure/B10959911.png)
![1-[(4-chlorophenyl)sulfonyl]-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10959926.png)
![1-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-3-methylpiperidine](/img/structure/B10959927.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-6-(4-chlorophenyl)-3-methyl-N-(prop-2-en-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10959936.png)




![4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10959966.png)

![N-(morpholin-4-yl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10959980.png)
